molecular formula C16H9BrN4O4 B2950131 N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1203009-74-8

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2950131
CAS No.: 1203009-74-8
M. Wt: 401.176
InChI Key: WVXDSQBESPDSDP-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining 1,3,4-oxadiazole, 1,2-oxazole, and 5-bromofuran moieties. The core structure includes a 5-phenyl-1,2-oxazole group linked via a carboxamide bond to a 1,3,4-oxadiazole ring substituted with a 5-bromofuran-2-yl group. The bromine atom on the furan ring may enhance electronic effects and influence binding interactions, while the oxadiazole and oxazole rings contribute to rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN4O4/c17-13-7-6-11(23-13)15-19-20-16(24-15)18-14(22)10-8-12(25-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXDSQBESPDSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as thionyl chloride, to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 5-phenyl-1,2-oxazole-3-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP), which have been shown to be effective in similar syntheses .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety can yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized heterocycles .

Scientific Research Applications

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. The bromofuran moiety may facilitate binding to hydrophobic pockets, while the oxadiazole and oxazole rings can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Substituent Variations Potential Applications
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide (Target) 1,3,4-Oxadiazole + 5-bromofuran; 1,2-oxazole + phenyl; carboxamide linker Bromofuran, phenyl, oxazole Enzyme inhibition, antiviral agents
N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide 1,2,4-Oxadiazole + 5-bromofuran; furan-carboxamide + phenyl linker Furan-carboxamide vs. oxazole-carboxamide Kinase inhibitors, antimicrobials
3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole + 5-bromofuran; 2-fluorobenzyl substituent Fluorophenylmethyl group High-throughput screening candidates
N-(5-bromopyridin-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Pyridinyl + bromine; 1,2-oxazole + chlorophenyl; methyl substituent Pyridine vs. oxadiazole; chloro vs. bromo Antibacterial agents

Key Findings from Comparative Analysis

Heterocyclic Core Variations: The target compound’s 1,3,4-oxadiazole core distinguishes it from the 1,2,4-oxadiazole in and . The 1,2-oxazole ring in the target compound and provides a planar, rigid structure compared to the pyridine in , which may influence solubility and metabolic stability .

In contrast, uses a 5-bromopyridine, which offers stronger hydrogen-bonding capacity .

Carboxamide Linker :

  • The carboxamide in the target compound connects the oxazole and oxadiazole rings, creating a conjugated system that may stabilize interactions with polar residues in enzyme active sites. ’s furan-carboxamide lacks this conjugation, possibly reducing binding strength .

Synthetic Accessibility :

  • The bromofuran-oxadiazole moiety is synthetically challenging due to the reactivity of brominated heterocycles. ’s fluorophenylmethyl group may simplify synthesis compared to the phenyl-oxazole-carboxamide in the target compound .

Implications for Drug Design

  • The target compound’s hybrid structure balances rigidity and polarity, making it a candidate for kinase or protease inhibition . Its bromofuran and oxadiazole groups are comparable to antiviral agents like Zelicapavirum (), which also features oxadiazole and trifluoromethylpyridine moieties .
  • Compared to ’s chlorophenyl-oxazole derivative, the target compound’s phenyl group may reduce toxicity risks associated with halogenated aromatics .

Biological Activity

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a bromofuran, oxadiazole, and phenyl oxazole moiety, which contribute to its diverse biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

The molecular formula for this compound is C14H8BrN3O5\text{C}_{14}\text{H}_{8}\text{BrN}_{3}\text{O}_{5} with a molecular weight of 378.13 g/mol. The structure includes several functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC14H8BrN3O5
Molecular Weight378.13 g/mol
CAS Number1171440-17-7

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated inhibition zones comparable to standard antibiotics like amoxicillin.
    CompoundS. aureus (mm)E. coli (mm)
    Test Compound2017
    Amoxicillin3027
  • Antifungal Activity : The compound was also tested against Candida albicans, showing promising antifungal activity with significant inhibition zones.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific signaling pathways.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

Molecular Targets : Potential targets include enzymes and receptors involved in cellular proliferation and survival.

Pathways Involved : The compound may modulate key signaling pathways related to apoptosis and cell cycle regulation.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Key steps include:

  • Formation of Bromofuran Intermediate : Synthesized through bromination of furan.
  • Synthesis of Oxadiazole Ring : Achieved via cyclization reactions using dehydrating agents.
  • Final Coupling Reactions : To attach the phenyl and carboxamide moieties.

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